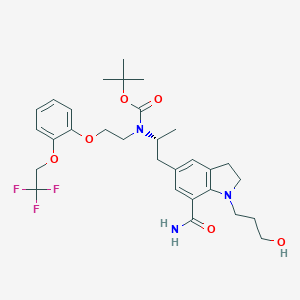

N-tert-Butyloxycarbonyl Silodosin

Description

Properties

IUPAC Name |

tert-butyl N-[(2R)-1-[7-carbamoyl-1-(3-hydroxypropyl)-2,3-dihydroindol-5-yl]propan-2-yl]-N-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40F3N3O6/c1-20(16-21-17-22-10-12-35(11-7-14-37)26(22)23(18-21)27(34)38)36(28(39)42-29(2,3)4)13-15-40-24-8-5-6-9-25(24)41-19-30(31,32)33/h5-6,8-9,17-18,20,37H,7,10-16,19H2,1-4H3,(H2,34,38)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOPCPLUGJAGRLM-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)N(CCOC3=CC=CC=C3OCC(F)(F)F)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)N(CCOC3=CC=CC=C3OCC(F)(F)F)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40F3N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Tert Butyloxycarbonyl Silodosin and Its Precursors

Convergent and Linear Synthetic Strategies Incorporating Boc-Protection

The molecular architecture of Silodosin (B1681671), featuring a distinct indoline (B122111) moiety and a catechol-derived fragment linked by a chiral amine, lends itself to both linear and convergent synthetic approaches. unimi.it In many strategies, the introduction of a Boc protecting group is a key step to facilitate the synthesis of the final compound or its precursors.

Multi-Step Approaches to Key Indoline and Amine Fragments

One common approach to the indoline fragment involves the functionalization of indoline at positions 5 and 7. unimi.it For instance, a copper(I)-catalyzed C-arylation reaction can be employed to introduce a substituent at the 5-position, while a regioselective electrophilic aromatic substitution can functionalize the 7-position. unimi.it Another patented method starts with 1-acetylindoline, which undergoes Friedel-Crafts acylation with propionyl chloride, followed by halogenation. google.comepo.org Subsequent steps, including reduction and Sandmeyer reaction, introduce the cyano group at the 7-position. google.comepo.org

The synthesis of the chiral amine fragment is equally important. One strategy involves a diastereoselective reductive amination, which, after crystallization, yields an optically pure amine that serves as a key intermediate. unimi.it Other approaches utilize chiral pool strategies to avoid resolution steps. nih.gov For example, a chiral fragment can be derived from D-alanine, which then undergoes a Mannich reaction. google.com

Assembly of Intermediate Fragments Leading to Boc-Protected Silodosin Precursors

Once the key indoline and amine fragments are synthesized, they are assembled to form the core structure of Silodosin. Convergent strategies, which involve synthesizing the two main fragments separately before coupling them, are often favored. unimi.itnih.gov

A notable convergent approach utilizes a reductive decarboxylative cross-coupling reaction to unite an iodoindoline fragment with a chiral pool-derived fragment. nih.govnih.gov This method offers a more direct route to the target molecule. nih.gov Another strategy involves the SN2 substitution reaction between a functionalized indoline and a chiral amine fragment. google.com

Following the assembly of the core structure, the Boc protecting group is often introduced. For example, after coupling the indoline and amine fragments, the resulting secondary amine can be protected with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield N-tert-Butyloxycarbonyl Silodosin or a precursor. nih.govnewdrugapprovals.org This protection step is crucial for preventing unwanted side reactions in subsequent transformations. newdrugapprovals.org

Installation of the N-tert-Butyloxycarbonyl Group

The introduction of the N-tert-butyloxycarbonyl (Boc) protecting group is a fundamental transformation in the synthesis of N-Boc-Silodosin intermediates. This is typically achieved by reacting the secondary amine of a Silodosin precursor with di-tert-butyl dicarbonate (Boc₂O). sigmaaldrich.comjk-sci.com

Reagents and Reaction Conditions for Facile N-Boc-Protection of Amine Substrates

The N-Boc protection of primary and secondary amines is a well-established and widely used reaction in organic synthesis. sigmaaldrich.com The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride. jk-sci.com

The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) (TEA) or sodium bicarbonate, and a suitable solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dioxane. jk-sci.comfishersci.co.ukgoogle.com The reaction generally proceeds smoothly at room temperature. google.com Automated synthesis platforms can also be utilized for efficient N-Boc protection. sigmaaldrich.com In some cases, the reaction can even be performed under solvent-free conditions using a heterogeneous acid catalyst like Amberlite-IR 120, offering a more environmentally friendly approach. derpharmachemica.com

| Reagent/Catalyst | Solvent | Base | Temperature | Reference |

| Di-tert-butyl dicarbonate (Boc₂O) | Dioxane | Triethylamine (Et₃N) | Room Temperature | google.com |

| Di-tert-butyl dicarbonate (Boc₂O) | Tetrahydrofuran (THF) | Triethylamine (TEA) | Not Specified | jk-sci.com |

| Di-tert-butyl dicarbonate (Boc₂O) | Dichloromethane (DCM) | Not Specified | Room Temperature | fishersci.co.uk |

| Di-tert-butyl dicarbonate (Boc₂O) | Methanol (B129727) (MeOH) | Solid supported triethylamine | Room Temperature | sigmaaldrich.com |

| Di-tert-butyl dicarbonate (Boc₂O) | Solvent-free | Amberlite-IR 120 (catalyst) | Room Temperature | derpharmachemica.com |

| Di-tert-butyl dicarbonate (Boc₂O) | Dichloromethane (CH₂Cl₂) | Triethylamine | Room Temperature | nih.gov |

Key Chemical Transformations Utilized in the Synthesis of Boc-Protected Silodosin Intermediates

The synthesis of Boc-protected Silodosin intermediates involves a variety of key chemical transformations. These reactions are essential for building the molecular complexity and introducing the necessary functional groups.

A crucial transformation is the reductive amination , which is often used to form the chiral amine linkage. unimi.it This can be achieved through diastereoselective methods or by using specific reducing agents like sodium triacetoxyborohydride (B8407120). unimi.itnih.gov

Cross-coupling reactions also play a significant role. For example, a reductive decarboxylative cross-coupling has been effectively used to connect the two main fragments of the Silodosin molecule in a convergent synthesis. nih.govnih.gov

N-alkylation is another key step, used to introduce side chains to the indoline nitrogen. nih.govmdpi.com This is typically achieved by reacting the indoline with an appropriate alkyl halide in the presence of a base. nih.govmdpi.com

Finally, protection and deprotection strategies are fundamental throughout the synthesis. The introduction of the Boc group is a prime example of a protection step. newdrugapprovals.orggoogleapis.com Conversely, deprotection steps, such as the removal of an acetyl group or the cleavage of the Boc group with an acid like trifluoroacetic acid (TFA), are necessary to unmask functional groups at the appropriate stage of the synthesis. epo.orgnewdrugapprovals.orgnycu.edu.twnewdrugapprovals.org

| Transformation | Reagents/Conditions | Purpose | Reference |

| Reductive Amination | Diastereoselective methods, Sodium triacetoxyborohydride | Formation of the chiral amine linkage | unimi.itnih.gov |

| Reductive Decarboxylative Cross-Coupling | NiI₂, Zn, LiBr | Coupling of indoline and chiral fragments | nih.gov |

| N-Alkylation | Alkyl halide, Base (e.g., NaH) | Introduction of side chains to the indoline nitrogen | nih.govnycu.edu.tw |

| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Base | Protection of the secondary amine | newdrugapprovals.orggoogle.com |

| Deacetylation | Sodium hydroxide (B78521) (NaOH) | Removal of acetyl protecting group | newdrugapprovals.org |

| Boc Deprotection | Trifluoroacetic acid (TFA) | Removal of Boc protecting group | newdrugapprovals.orgnycu.edu.tw |

Carbon-Carbon Bond Formation Reactions

The construction of the carbon skeleton of Silodosin precursors relies on strategic C-C bond-forming reactions to append key functional groups to the indoline core.

Copper-Catalyzed C-Arylation

A notable strategy in the synthesis of Silodosin involves a copper-catalyzed C-C arylation. This method has been applied to forge the bond between the indoline ring and a ketone-containing fragment, which is a precursor to the chiral amine side chain. In one reported synthesis, a copper(I)-catalyzed C-arylation was a pivotal step. acs.org This reaction coupled a 7-cyano-N-benzoylindoline derivative with acetylacetone. acs.org The process is facilitated by a copper(I) iodide catalyst and leads to an intermediate that, upon a retro-Claisen reaction promoted by water, yields the desired ketone precursor. acs.org This approach was found to be more effective than palladium-catalyzed methods for this specific transformation. acs.org

A synthesis of Silodosin reported by Calogero et al. highlights the application of this method. acs.orggoogleapis.com The reaction conditions for this key C-C bond formation are summarized below.

Table 1: Copper-Catalyzed C-Arylation for Silodosin Precursor Synthesis acs.org

| Reactant A | Reactant B | Catalyst | Base | Solvent | Temperature | Time | Yield |

| N-Benzoyl-7-cyano-5-bromoindoline | 1-(3-Fluorophenyl)propan-2-one (F) | CuI (0.1 equiv) | K₂CO₃ (2.3 equiv) | DMSO | 95 °C | 21 h | 45% |

This copper-catalyzed reaction demonstrates an effective method for creating a crucial carbon-carbon bond, leading to the ketone intermediate necessary for subsequent steps. acs.org

Friedel-Crafts Acylation

Friedel-Crafts acylation and its variants represent a classical yet powerful tool for introducing acyl groups onto aromatic rings, including the indoline system. In the context of Silodosin synthesis, a Friedel-Crafts acylation has been patented as a method to construct a key chiral intermediate. google.com This process involves the reaction of a 1-(benzoyloxypropyl)-7-cyanoindoline hydrochloride with (2R)-2-(benzylamino)propanoyl chloride. google.com The reaction is catalyzed by aluminum chloride (AlCl₃) and attaches the chiral acyl group to the 5-position of the indoline ring. google.com

Table 2: Friedel-Crafts Acylation for a Key Silodosin Intermediate google.com

| Reactant A | Reactant B | Catalyst | Solvent | Temperature | Time | Product |

| 1-(Benzoyloxypropyl)-7-cyanoindoline HCl | (2R)-2-(Benzylamino)propanoyl chloride | AlCl₃ | Dichloromethane | 30–50 °C | 5–7 h | 5-[(2R)-2-(Benzylamino)-1-oxopropyl]-1-[3-(benzoyloxy)propyl]-7-cyanoindoline |

A related reaction, the Houben-Hoesch reaction, which is a type of Friedel-Crafts acylation using a nitrile, is also relevant. wikipedia.orgthermofisher.comsynarchive.com A modification of this reaction has been used for the regioselective ortho-cyanation of an indoline derivative, which is a critical step in preparing the 7-cyanoindoline core structure common to many Silodosin synthesis routes. acs.org This cyanation, using trichloroacetonitrile (B146778) and boron trichloride, precedes the C-C bond formations that build the rest of the molecule. acs.orggoogleapis.com

Reductive Decarboxylative Cross-Coupling

A more modern and convergent approach to Silodosin synthesis utilizes a reductive decarboxylative cross-coupling reaction. nih.gov This strategy capitalizes on radical retrosynthesis to connect two major fragments of the molecule. nih.gov A key study by Baran and coworkers demonstrated the coupling of an iodoindoline fragment with a chiral redox-active ester (RAE) derived from a Boc-protected amino acid. nih.govnih.gov This nickel-catalyzed reaction forms the C(sp²)-C(sp³) bond at the 5-position of the indoline, directly installing the protected chiral side chain. nih.gov

The reaction conditions were carefully optimized to maximize the yield of the coupled product. nih.gov The use of NiI₂ as the nickel source, zinc powder as the reductant, and lithium bromide as an additive were all found to be critical for the success of the reaction. nih.gov

Table 3: Optimization of Reductive Decarboxylative Cross-Coupling for Silodosin Precursor nih.gov

| Nickel Source | Ligand | Reductant | Additive | Temperature | Yield |

| NiCl₂·dme | L1 | Zn | LiBr | 60 °C | 38% |

| NiBr₂·diglyme | L1 | Zn | LiBr | 60 °C | 42% |

| NiI₂ | L1 | Zn | LiBr | 60 °C | 70% |

| NiI₂ | L1 | Mn | LiBr | 60 °C | 55% |

| NiI₂ | L1 | Zn | None | 60 °C | 25% |

| NiI₂ | None | Zn | LiBr | 60 °C | <10% |

L1 refers to a specific bipyridine ligand found to be optimal.

This method provides a highly efficient and convergent route to a known Boc-protected precursor of Silodosin, avoiding more linear sequences and resolution strategies. nih.govnih.gov

Carbon-Nitrogen Bond Formation Reactions

The formation of key C-N bonds is essential for introducing the chiral amine and completing the side-chain structure of N-Boc-Silodosin.

Diastereoselective Reductive Amination

Diastereoselective reductive amination is a cornerstone of many synthetic routes to Silodosin, used to install the chiral amino group. nih.gov This reaction typically involves the condensation of a ketone precursor, such as the one formed via copper-catalyzed arylation, with a chiral amine. acs.org For instance, (R)-1-phenylethylamine is reacted with the ketone to form a diastereomeric mixture of imines, which are then reduced in situ. acs.org The subsequent reduction, often with a hydride reagent like sodium triacetoxyborohydride (NaBH(OAc)₃), yields a mixture of diastereomers. acs.org

A key advantage of this method is that the desired diastereomer can often be selectively isolated through crystallization of its hydrochloride salt. acs.org In one reported synthesis, this sequence yielded a 4:1 diastereomeric ratio, from which the major, desired diastereomer was obtained in pure form. acs.org

Table 4: Diastereoselective Reductive Amination Step acs.org

| Ketone Precursor | Amine | Reducing Agent | Solvent | Temperature | Diastereomeric Ratio (dr) |

| 1-(N-Benzoyl-7-cyanoindolin-5-yl)propan-2-one | (R)-1-Phenylethylamine | NaBH(OAc)₃ | THF | 0 °C | 4:1 |

This method provides a practical way to establish the correct stereochemistry at the chiral center of the propylamino side chain. nih.gov

N-Alkylation Reactions

N-alkylation reactions are employed at multiple stages in the synthesis of Silodosin and its N-Boc protected form. These reactions are used to build the final side chain and to modify the indoline nitrogen.

One crucial N-alkylation is the reaction of the secondary amine intermediate with the ether side chain. synarchive.com For example, the chiral intermediate 3-{7-cyano-5-[(2R)-2-aminopropyl]-2,3-dihydro-1H-indol-1-yl}propyl benzoate (B1203000) is condensed with an electrophile like 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate. synarchive.comrsc.org This reaction is typically carried out in the presence of a base and sometimes a phase transfer catalyst to form the final C-N bond of the Silodosin structure. synarchive.com

Another key N-alkylation occurs at the indoline nitrogen itself. In many synthetic routes, a 3-hydroxypropyl or a protected version thereof is attached to the indoline nitrogen early in the synthesis. wikipedia.org This can be achieved by reacting the indoline with a suitable three-carbon electrophile, such as 3-bromopropyl benzoate.

Furthermore, the introduction of the N-tert-Butyloxycarbonyl (Boc) group is an N-acylation, a related transformation. This protecting group is vital in several synthetic strategies, such as the reductive decarboxylative cross-coupling route, where a Boc-protected amino acid is used as a starting material. nih.govnih.gov The Boc group is typically installed by reacting an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. googleapis.com It serves to protect the amine during subsequent reaction steps and can be removed under acidic conditions. synarchive.com

Functional Group Interconversions

Functional group interconversions are fundamental in the synthesis of this compound precursors, allowing for the strategic modification of the molecular scaffold. Key transformations include the introduction of a nitrile group, its subsequent hydrolysis to an amide, and the reduction of carbonyl functionalities.

Regioselective Nitrile Introduction (e.g., via Vilsmeier Reaction, Sandmeyer Reaction)

The introduction of a nitrile (-C≡N) group at a specific position on the indoline ring is a critical step in constructing Silodosin precursors. This is often achieved through regioselective cyanation. googleapis.com Two classical methods for introducing nitrile groups onto aromatic rings are the Sandmeyer and Vilsmeier-Haack reactions.

The Sandmeyer reaction is a well-established method for converting an aryl amine into an aryl nitrile. nih.gov The process involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then treated with a copper(I) cyanide salt to substitute the diazonium group with a cyanide ion. numberanalytics.comnumberanalytics.comaskfilo.combyjus.com This reaction follows a free-radical mechanism and is a powerful tool in aromatic chemistry for achieving substitution patterns that are not possible through direct substitution. byjus.com

The Vilsmeier-Haack reaction allows for the formylation of electron-rich aromatic compounds, such as indoline derivatives, using a Vilsmeier reagent (typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride). organic-chemistry.orgwikipedia.orgchemistrysteps.com The resulting aryl aldehyde can then be converted into a nitrile. The Vilsmeier reagent itself is a chloroiminium ion, which acts as the electrophile in an electrophilic aromatic substitution. wikipedia.orgchemistrysteps.com While primarily a formylation method, its utility can be extended to nitrile synthesis. organic-chemistry.org

In the context of Silodosin synthesis, these methods are applied to functionalize the indoline core, particularly at the 7-position, leading to key intermediates like protected indoline carbonitrile compounds. unimi.itnewdrugapprovals.org

Nitrile to Amide Hydrolysis

Once the nitrile group is installed on the Boc-protected indoline precursor, the next key transformation is its partial hydrolysis to a primary amide (-CONH₂). The hydrolysis of nitriles can be catalyzed by either acid or base. numberanalytics.com It proceeds through an amide intermediate, which can be further hydrolyzed to a carboxylic acid under harsh conditions. numberanalytics.comchemistrysteps.com Therefore, controlling the reaction conditions to stop at the amide stage is crucial.

Milder conditions, such as using potassium hydroxide in tert-butyl alcohol, have been developed to facilitate the conversion of nitriles to amides without significant formation of the corresponding carboxylic acid. chemistrysteps.comacs.org In some syntheses of Silodosin intermediates, the hydrolysis of the protected indoline carbonitrile to the carboxamide is achieved using reagents like hydrogen peroxide in the presence of a base such as sodium hydroxide in a solvent like dimethyl sulfoxide. newdrugapprovals.org Biocatalytic methods, employing enzymes like nitrile hydratase, also offer a selective pathway for nitrile hydrolysis to amides under mild conditions. researchgate.net

Carbonyl Reductions

Carbonyl reductions are essential for establishing the correct stereochemistry of the chiral side chain in Silodosin precursors. These reactions convert carbonyl compounds, such as ketones, into alcohols. physicsandmathstutor.com Common reducing agents include sodium borohydride (B1222165) and lithium aluminium hydride. physicsandmathstutor.com

A particularly important application of carbonyl reduction in the synthesis of Silodosin precursors is reductive amination . unimi.it This process involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. This method is central to forging the carbon-nitrogen bond in the chiral side chain. When a prochiral ketone is used, this reduction can be performed diastereoselectively or enantioselectively to install the required chiral center. wikipedia.orgwikipedia.org

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a cornerstone of synthetic strategies aimed at functionalizing the indoline nucleus of Silodosin precursors. The indoline ring system is electron-rich and thus amenable to substitution by electrophiles.

Research has demonstrated that regioselective electrophilic aromatic substitution is a highly effective method for introducing substituents at specific positions of the indoline ring. unimi.it For instance, the introduction of a functional group at the C7 position of indoline has been successfully achieved using this approach. unimi.it The Vilsmeier-Haack reaction, as mentioned earlier, is a prime example of an SEAr reaction used for formylation. wikipedia.orgijpcbs.com

Other SEAr reactions, such as halogenation, are also employed. In one convergent synthesis of (R)-Silodosin, an iodoindoline fragment was prepared through a sequence that included bromination of the indoline ring. nih.gov The regioselectivity of these substitutions on the indole (B1671886) core is a critical consideration, with the C3 and C5 positions being other potential sites of reaction depending on the existing substituents and reaction conditions. beilstein-journals.org The strategic use of directing groups can control the position of substitution, as seen in ruthenium-catalyzed C-H activation to functionalize the C4 position of indole. nih.gov

Chiral Synthesis and Stereocontrol in Boc-Protected Silodosin Precursors

The therapeutic efficacy of Silodosin is dependent on its specific stereochemistry, making chiral synthesis a critical aspect of its production. The key chiral center is located in the aminopropyl side chain. To manage the synthesis, the amine functionality is often protected with a tert-Butyloxycarbonyl (Boc) group. nih.govnumberanalytics.com The Boc group is stable under many reaction conditions but can be easily removed under acidic conditions, making it an ideal protecting group for multi-step syntheses. organic-chemistry.org The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O). numberanalytics.comgoogle.com

Several synthetic routes to Silodosin focus on the efficient installation of the chiral amine stereocenter. nih.gov These strategies include diastereoselective methods, the use of a chiral pool, and enzymatic resolutions. nih.gov

Diastereoselective Methods for Chiral Center Introduction

Diastereoselective methods are powerful techniques for creating a new chiral center in a molecule that already contains one. numberanalytics.com These methods rely on the existing stereocenter to influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over another.

A key diastereoselective method used in the synthesis of Silodosin precursors is diastereoselective reductive amination . unimi.it In this approach, a chiral amine is reacted with a prochiral ketone. The resulting iminium ion intermediate is then reduced, with the existing chiral center on the amine directing the approach of the hydride reagent to one face of the molecule, thereby creating the new stereocenter with a specific configuration. osi.lv

Other diastereoselective strategies include the reduction of ketones using chiral reducing agents or substrate-directed reductions where a functional group within the substrate guides the reagent. wikipedia.orglibretexts.org For example, the reduction of cyclohexanones can be highly diastereoselective depending on the steric bulk of the hydride reagent. libretexts.org In developing new synthetic routes for Silodosin, researchers have also explored stereoselective inversion of an unwanted isomer via nucleophilic substitution, providing an alternative pathway to the desired optically pure intermediate. researchgate.net These varied approaches highlight the importance of precise stereocontrol in the synthesis of complex pharmaceutical agents like Silodosin.

Enantiomeric Resolution Techniques for Boc-Intermediates

The separation of enantiomers, a critical step in the synthesis of optically pure silodosin, is often carried out on Boc-protected intermediates. Diastereomeric crystallization is a prominent technique employed for this purpose.

Diastereomeric Crystallization: This classical resolution method involves reacting a racemic mixture of a key amine intermediate with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physicochemical properties, these salts can be separated by fractional crystallization.

For a silodosin intermediate, (S)-(+)-mandelic acid has been utilized as a chiral resolving agent. nycu.edu.twresearchgate.net The application of ultrasound during the crystallization process has been shown to significantly enhance the yield of the desired diastereomeric salt, increasing it from 10% to 34%. researchgate.net This improvement is attributed to the influence of ultrasonic waves on the nucleation and crystal growth stages of crystallization. nycu.edu.tw Another chiral acid, L-(+)-tartaric acid, has also been employed for the resolution of a racemic amine precursor of silodosin. google.com The process involves the precipitation of the L-tartrate salt, which can then be purified through recrystallization. google.com

The optical purity of the resolved intermediate is crucial. For instance, fractional crystallization with L-tartaric acid has been reported to yield the desired enantiomer with an optical purity of 97.6% enantiomeric excess (e.e.). google.com In another instance, after a series of crystallizations, a diastereomer was obtained with an optical purity of 92.8% diastereomeric excess (d.e.). googleapis.com The choice of the chiral resolving agent and the crystallization conditions are pivotal in achieving high enantiomeric purity.

Enzymatic Approaches for Enantiopure Amine Synthesis

Enzymatic methods offer a green and highly selective alternative to traditional chemical resolutions for obtaining enantiopure amines, which are crucial precursors for silodosin. researchgate.net ω-Transaminases (ω-TAs) have emerged as powerful biocatalysts for this purpose. researchgate.netnih.govworktribe.com

ω-Transaminases (ω-TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate, producing a chiral amine. researchgate.networktribe.com This can be achieved through two main strategies: kinetic resolution of a racemic amine or asymmetric synthesis from a prochiral ketone. researchgate.netnih.gov

In the context of silodosin synthesis, various enantiocomplementary ω-TAs have been investigated. While enzymatic kinetic resolution provided moderate to good results in terms of yield and enantioselectivity, asymmetric reductive amination proved to be a superior method. researchgate.net The use of an ω-TA from (R)-Arthrobacter sp. resulted in the formation of the desired (R)-enantiomer of the silodosin amine intermediate with an enantiomeric excess (ee) greater than 97% and a conversion rate exceeding 97%. researchgate.net This enzymatic approach is advantageous due to its mild reaction conditions and high selectivity. researchgate.net

Process Chemistry and Optimization in the Synthesis of Boc-Protected Silodosin

The industrial production of Boc-protected silodosin necessitates a focus on process chemistry and optimization to ensure high efficiency, yield, and safety while minimizing costs.

Optimization of Reaction Conditions

Optimizing reaction parameters such as temperature, solvent systems, catalysts, and molar ratios is fundamental to improving the synthesis of Boc-protected silodosin and its intermediates.

For instance, in a reductive decarboxylative cross-coupling reaction to form a key precursor, a detailed optimization of conditions was performed. nih.gov This involved screening various nickel sources, with NiI₂ proving to be optimal. nih.gov The study also highlighted the critical role of a zinc reductant and lithium bromide for achieving a high yield. nih.gov The reaction temperature was also a key factor, with 60 °C being significantly more effective than room temperature. nih.gov

The choice of solvent is also critical. In a one-pot tandem direct reductive amination and N-Boc protection, dichloromethane (CH₂Cl₂) was used as the solvent. nih.gov For other types of reactions, such as a palladium-catalyzed β-arylation, the selection of the ligand was found to control the regioselectivity of the reaction. rsc.org

The following table summarizes the optimization of a reductive decarboxylative cross-coupling reaction.

| Entry | Nickel Source | Reductant | Additive | Temperature (°C) | Yield (%) |

| 1 | NiI₂ | Zn | LiBr | 60 | 77 |

| 2 | NiBr₂ | Zn | LiBr | 60 | 35 |

| 3 | NiI₂ | Mn | LiBr | 60 | ~70 |

| 4 | NiI₂ | Zn | - | 60 | <10 |

| 5 | NiI₂ | Zn | LiBr | Room Temp | Trace |

Data sourced from a proof-of-concept study for a key coupling reaction. nih.gov

Strategies for Enhancing Overall Reaction Efficiency and Yield

The development of one-pot reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, also significantly improves efficiency. nih.gov For example, a one-pot tandem direct reductive amination followed by N-Boc protection has been developed, which is highly selective and provides excellent yields. nih.gov

Development of Innovative and Safer Synthetic Procedures

The development of novel and safer synthetic routes is a continuous effort in pharmaceutical manufacturing. This includes avoiding hazardous reagents and minimizing the number of protection and deprotection steps.

A notable innovation is the use of a radical retrosynthetic strategy. nih.gov This approach allows for the coupling of a simple indoline with a chiral fragment derived from the chiral pool, avoiding resolution strategies or asymmetric hydrogenations that might require a subsequent Curtius rearrangement. nih.gov

Enzymatic methods, as discussed previously, are inherently safer and more environmentally friendly ("greener") than many traditional chemical processes. researchgate.netsci-hub.se They operate under mild conditions and reduce the need for hazardous reagents and solvents.

Furthermore, simplifying reaction sequences by reducing the number of protection and deprotection steps can enhance safety and reduce waste. For example, a synthetic route was designed to avoid an additional step for Boc deprotection, which contributed to the success of the new route. nycu.edu.tw

Purification Strategies for Key Boc-Protected Intermediates

The purity of key Boc-protected intermediates is paramount for the successful synthesis of the final active pharmaceutical ingredient. Crystallization and column chromatography are the primary methods used for purification.

Crystallization: This is a powerful technique for purifying solid compounds. For Boc-protected amino acids that may be oily, a method involving the addition of seed crystals to induce solidification followed by pulping in a weak polar solvent has been described. google.com Recrystallization from a suitable solvent or solvent mixture is a common way to enhance the purity of crystalline intermediates. google.comresearchgate.net For instance, an intermediate salt can be purified by recrystallization from a mixture of acetone (B3395972) and water. google.com

Column Chromatography: This technique is used to separate compounds based on their differential adsorption to a stationary phase. While effective, it can be less suitable for large-scale production compared to crystallization. google.com It is often used when crystallization is not feasible or to separate complex mixtures. google.com For some Boc-protected compounds that remain as oils even after extraction and drying, silica (B1680970) gel column chromatography is employed for purification. researchgate.net

Scalability Considerations for Gram-Scale and Industrial Production

The transition from laboratory-scale synthesis to gram-scale and ultimately to industrial production of N-tert-Butyloxycarbonyl (Boc) silodosin and its precursors presents a distinct set of challenges and demands a strategic approach focused on efficiency, cost-effectiveness, safety, and regulatory compliance. While initial laboratory syntheses may prioritize proof-of-concept and yield from small quantities, large-scale production necessitates robust, reproducible, and economically viable processes. unimi.itcontractpharma.com

Challenges in Scaling Up Synthesis

Another critical issue is the formation of impurities during the synthesis. One notable impurity is the N,N-dialkyl derivative, which can form during condensation steps. justia.com For instance, some processes report the formation of a dimer impurity at levels of 9-11%, which requires specific purification strategies to remove. newdrugapprovals.org The presence of these impurities not only reduces the yield but also complicates the purification process, potentially affecting the quality of the final Active Pharmaceutical Ingredient (API). justia.com

Furthermore, the use of hazardous reagents in early synthetic routes, such as sodium azide (B81097), poses significant safety risks during large-scale production, making such processes unsuitable for industrial application. epo.org Long reaction times, sometimes extending to 40-50 hours for a single step, also present a challenge for efficient industrial production. newdrugapprovals.org

Strategies for Scalable Production

To address these challenges, significant research has focused on developing innovative and efficient processes suitable for commercial manufacturing. A key goal is to create synthetic routes that are not only high-yielding but also cost-effective and environmentally friendly to remain competitive, particularly in the generic drug market. unimi.it

Process Optimization and Route Selection: A primary strategy involves designing more convergent synthetic routes, which can be more economical and efficient than linear approaches. nih.gov For example, a convergent synthesis has been developed that joins two complex halves of the silodosin molecule in a later stage, proving to be a cost-competitive alternative. nih.govpatsnap.com Researchers have also focused on developing processes with fewer steps. One such process involves an 11-step synthesis that was successfully performed on a gram scale with only four intermediate purifications, achieving a final purity of over 99%. unimi.it

Impurity Control and Purification: Controlling and removing impurities without resorting to large-scale chromatography is a critical aspect of industrial process development. A successful strategy has been the purification of silodosin or its key intermediates through the formation of acid addition salts. The formation of an oxalate (B1200264) or tartrate salt of a crude intermediate has been shown to be effective in purging the problematic N,N-dialkyl impurity to levels below 0.03%. justia.comgoogle.com For example, isolating a key intermediate as a tartrate salt is a novel step that facilitates the preparation of highly pure silodosin suitable for pharmaceutical formulations. google.com Similarly, crystallization with L-malic acid has been employed to effectively remove dimer impurities. epo.orgwipo.int

Reaction Conditions and Reagent Choice: The selection of reagents and reaction conditions is optimized for large-scale operations. This includes avoiding hazardous chemicals and choosing cost-effective raw materials. epo.orgpatsnap.com For instance, processes have been developed that avoid dangerous reagents like sodium azide, thereby reducing production risks. epo.org The choice of solvents and bases is also critical. Patents describe using tert-butanol (B103910) as a solvent and sodium carbonate as a base for key condensation steps, which are amenable to industrial scale. google.com The use of phase transfer catalysts, such as tetrabutylammonium (B224687) bromide, has also been employed to facilitate reactions at an industrial scale. google.com

Table of Scalability Strategies:

| Challenge | Strategy | Example/Benefit | Source(s) |

| Low Yield & Long Routes | Convergent synthesis; reducing the number of steps. | A 7-step convergent route was developed. An 11-step route was performed on a gram-scale with minimal purifications. | unimi.itnih.gov |

| Impractical Purification | Purification via acid salt formation (crystallization). | Use of oxalic acid or tartaric acid salts to remove N,N-dialkyl impurities to <0.03%. | justia.comgoogle.com |

| Impurity Formation | Salt formation with L-malic acid; process control. | Effectively removes dimer impurities and improves the quality of the final product. | epo.orgwipo.int |

| Hazardous Reagents | Route redesign to avoid dangerous chemicals. | Avoiding the use of sodium azide to increase safety and reduce production risks. | epo.org |

| Economic Viability | Use of inexpensive starting materials; high-yield reactions. | Starting from commercially available and cheap indoline; achieving total yields of around 43% in improved processes. | unimi.itgoogle.com |

Chemical Reactivity and Strategic Transformations of N Tert Butyloxycarbonyl Silodosin

Stability Profile of the N-tert-Butyloxycarbonyl Group under Various Synthetic Conditions

The N-Boc group is widely employed in organic synthesis due to its robustness under a variety of reaction conditions, a characteristic that holds true in the context of silodosin (B1681671) synthesis. nih.gov Its stability allows for subsequent chemical modifications on other parts of the silodosin precursor molecule without premature cleavage of the Boc group.

The N-Boc group on silodosin intermediates exhibits compatibility with a range of reagents and reaction environments. It is generally stable to nucleophilic reagents, basic conditions, and hydrogenolysis, which allows for a broad spectrum of chemical transformations to be performed on the molecule. nih.gov For instance, synthetic routes for silodosin often involve steps such as hydrolysis of ester groups, which are typically carried out under basic conditions. newdrugapprovals.org The N-Boc group remains intact during these transformations, ensuring the desired chemical pathway is followed.

Furthermore, the stability of the Boc group is crucial during reactions that modify the side chains of the indoline (B122111) core. These modifications can include alkylations and other carbon-carbon bond-forming reactions. nih.gov The inertness of the N-Boc group under these conditions prevents unwanted side reactions involving the protected amine.

However, it is important to note that the stability of the Boc group is not absolute. It is sensitive to strong acids and certain Lewis acids. acsgcipr.orgresearchgate.net Additionally, prolonged exposure to even moderately acidic conditions, such as those used in some chromatographic purifications with eluents containing trifluoroacetic acid (TFA), can lead to gradual cleavage of the Boc group. researchgate.net High temperatures can also induce thermal deprotection of N-Boc groups. nih.gov

Deprotection Methodologies for the N-tert-Butyloxycarbonyl Group

Acid-catalyzed deprotection is the most common method for removing the N-Boc group. acsgcipr.org The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation, which typically forms isobutylene (B52900). acsgcipr.org

A variety of acids can be employed for this purpose:

Trifluoroacetic Acid (TFA): TFA, often used in a solution with a suitable solvent like dichloromethane (B109758) (DCM), is a highly effective reagent for Boc deprotection. newdrugapprovals.orgacsgcipr.org It is known for its ability to cleanly and rapidly cleave the Boc group. However, its corrosive nature and potential to cleave other acid-sensitive groups necessitate careful control of reaction conditions. acsgcipr.orgresearchgate.net

Hydrochloric Acid (HCl) in Dioxane: A solution of hydrogen chloride in an organic solvent such as dioxane is another widely used reagent for Boc deprotection. nih.gov This method is effective and often preferred when a less volatile acid than TFA is desired.

Methanesulfonic Acid (MeSO₃H): Methanesulfonic acid offers an alternative for Boc deprotection and has been used in the presence of other acid-labile groups. researchgate.net

The choice of acid and solvent system can be optimized to achieve selective deprotection and minimize side reactions.

Table 1: Common Acidic Reagents for N-Boc Deprotection

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | 20-50% in CH₂Cl₂ | Highly effective, but can be corrosive and may cleave other acid-sensitive groups. acsgcipr.orgresearchgate.net |

| Hydrochloric Acid (HCl) | Saturated solution in dioxane or other organic solvents | Commonly used, offers good selectivity. nih.gov |

While acid-mediated cleavage is prevalent, alternative methods for N-Boc deprotection have been developed to accommodate substrates with acid-sensitive functionalities. One such method involves the use of oxalyl chloride in methanol (B129727). uky.edursc.org This approach offers a mild alternative to strong acids and has been shown to be effective for a diverse range of N-Boc protected compounds. nih.govuky.edursc.org The reaction proceeds under neutral or mildly acidic conditions generated in situ, potentially offering greater functional group tolerance compared to traditional strong acid methods. nih.gov

In complex syntheses, it is often necessary to selectively remove the N-Boc group without affecting other protecting groups or acid-sensitive functionalities within the molecule. The synthesis of silodosin and its intermediates can involve other protecting groups like benzyl (B1604629) (Bn) or acetyl (Ac). google.compatsnap.com

The orthogonality of protecting groups is key in such scenarios. For instance, a benzyl group is typically removed by hydrogenolysis, a condition to which the N-Boc group is stable. nih.gov Conversely, the N-Boc group can be removed with acid without affecting a benzyl group. An acetyl group can be removed under basic or acidic conditions, which may require careful optimization to achieve selectivity over the N-Boc group.

Selective deprotection of the N-Boc group in the presence of acid-sensitive moieties requires careful selection of the deprotecting agent and reaction conditions. For example, using a milder acid or a shorter reaction time might allow for the removal of the Boc group while leaving a more robust acid-labile group intact. The use of methanesulfonic acid in specific solvent systems has been reported for the selective deprotection of N-Boc groups in the presence of tert-butyl esters. researchgate.net

In some synthetic sequences, particularly those involving multiple protecting groups, instances of "in situ" or simultaneous deprotection of more than one group can be observed. While not extensively documented specifically for N-tert-Butyloxycarbonyl Silodosin itself, the general principles of protecting group chemistry suggest that if conditions are harsh enough to cleave a more robust protecting group, a more labile group like N-Boc will likely be removed as well. For example, if a synthesis involves a step that requires strong acid treatment for another transformation, any N-Boc group present would likely be cleaved concurrently. Careful planning of the synthetic route is therefore essential to avoid unintended deprotection steps.

Subsequent Transformations and Derivatizations after Boc-Deprotection Leading to Silodosin and its Analogs

The removal of the tert-butyloxycarbonyl (Boc) protecting group from the precursor amine is a critical step in the synthesis of Silodosin and its derivatives. This deprotection unmasks the reactive secondary amine, which serves as a versatile handle for a variety of subsequent chemical transformations. The strategic deprotection allows for the introduction of diverse functionalities, leading to the creation of a library of Silodosin analogs for structure-activity relationship (SAR) studies.

A common method for Boc deprotection in Silodosin synthesis involves treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (CH₂Cl₂). nih.govresearchgate.net This process efficiently cleaves the Boc group, yielding the corresponding amine salt, which can be neutralized and used directly in the next step.

Following deprotection, the free amine of the Silodosin core can be derivatized through various reactions. A prominent strategy involves the reaction of the deprotected intermediate with different arylsulfonyl chlorides. nih.govresearchgate.net This reaction, typically carried out in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as dichloromethane, leads to the formation of a new series of arylsulfonamide derivatives. This approach has been utilized to explore how different substituents on the arylsulfonyl moiety affect the compound's interaction with adrenergic receptors. nih.gov

A study detailed the synthesis of a series of novel arylsulfonamides of (aryloxy)ethyl pyrrolidines and piperidines, which are analogs of Silodosin. nih.gov The synthesis began with Boc-protected alicyclic amines which, after alkylation and subsequent Boc-deprotection with a mixture of TFA and CH₂Cl₂, were reacted with various arylsulfonyl chlorides. nih.govresearchgate.net This modular approach allows for the generation of a diverse set of analogs from a common intermediate.

Table 1: Synthesis of Silodosin Analogs via Sulfonylation of Deprotected Amine Intermediate

The final steps in the synthesis of Silodosin itself also involve transformations of a deprotected or late-stage intermediate. For instance, one patented route involves the hydrolysis of a cyano group at the 7-position of the indoline ring to a carboxamide group, which is a key feature of the Silodosin structure. google.com Another process describes the deprotection of a benzoyl group from a propyl side chain, followed by the hydrolysis of the cyano group to yield Silodosin. google.comepo.org These final transformations are crucial for obtaining the active pharmaceutical ingredient.

Table 2: Final Step Transformations to Yield Silodosin

These examples highlight the strategic importance of the deprotected Silodosin core as a scaffold for generating both the parent drug and a wide array of analogs for further pharmacological investigation. The ability to modify the structure at this late stage provides significant flexibility in drug discovery and development efforts.

Comparative Analysis of Synthetic Pathways Involving N Tert Butyloxycarbonyl Silodosin

Assessment of Stereochemical Control and Enantiomeric Purity in Various Synthetic Approaches

Silodosin (B1681671) possesses a chiral center, and the (R)-enantiomer is the therapeutically active form. nih.gov Therefore, controlling the stereochemistry to obtain high enantiomeric purity is a critical aspect of its synthesis. google.com Various strategies have been employed to achieve this, including diastereoselective reductive amination, resolution of racemic mixtures, and the use of chiral auxiliaries.

One approach involves a diastereoselective reductive amination, which, after crystallization, yields an optically pure amine that serves as a key intermediate. unimi.it Another method utilizes the separation of a diastereomeric mixture of salts through crystallization, achieving a high diastereomeric excess (d.e.). newdrugapprovals.org For example, reaction with (1S, 2R)-2-benzylaminocyclohexane methanol (B129727) can lead to a salt with 92.8% d.e. newdrugapprovals.org

Fractional crystallization is a common technique to enhance enantiomeric purity. For instance, crude Silodosin with an initial enantiomeric excess (e.e.) of 85.0% can be purified to 97.5% e.e. by crystallization from ethyl acetate (B1210297). newdrugapprovals.orgnewdrugapprovals.org Similarly, starting with 98.5% e.e. crude material, crystallization can yield Silodosin with an optical purity of 99.9% e.e. google.comnewdrugapprovals.org The choice of solvent for crystallization plays a crucial role in the final purity achieved. newdrugapprovals.orgnewdrugapprovals.org

Chromatographic techniques, such as column chromatography on silica (B1680970) gel, are also used to separate diastereomers, leading to intermediates with 100% e.e. google.comnewdrugapprovals.orgnewdrugapprovals.org However, from an industrial perspective, chromatographic purifications are often less desirable than crystallization due to cost and scalability. newdrugapprovals.org

Table 2: Stereochemical Control and Enantiomeric Purity in Silodosin Synthesis

| Method | Achieved Enantiomeric/Diastereomeric Purity | Key Features | Reference |

|---|---|---|---|

| Diastereoselective Reductive Amination & Crystallization | Optically pure amine | Key intermediate for Silodosin synthesis. | unimi.it |

| Fractional Crystallization of Diastereomeric Salt | 92.8% d.e. | Separation of diastereomers. | newdrugapprovals.org |

| Fractional Crystallization of Final Product | Up to 99.9% e.e. | Purification of crude Silodosin. | google.comnewdrugapprovals.org |

| Column Chromatography | 100% e.e. | Separation of diastereomers. | google.comnewdrugapprovals.orgnewdrugapprovals.org |

Comparative Discussion of Purification Efforts and Achieved Purity Levels for Intermediates

The purification of intermediates is a critical step in any multi-step synthesis to ensure the final active pharmaceutical ingredient (API) meets the required purity standards. In Silodosin synthesis, various purification techniques are employed for the intermediates, with a focus on achieving high chemical and optical purity.

Column chromatography is another common purification method, particularly for removing closely related impurities or separating stereoisomers. newdrugapprovals.org However, it is often considered less practical for large-scale industrial production. newdrugapprovals.org

The purity of the final Silodosin product is typically assessed by High-Performance Liquid Chromatography (HPLC). unimi.it A purity of greater than 99% is often the target. unimi.it Chiral HPLC methods are specifically used to determine the enantiomeric purity. nih.gov

Table 3: Purification of Silodosin Intermediates

| Intermediate | Purification Method | Achieved Purity | Reference |

|---|---|---|---|

| 5-[(2R)-2-(benzylamino)propyl]-1-[3-(benzoyloxy)propyl]-7-cyanoindoline | Crystallization | 99.9% (HPLC) | google.com |

| Crude Silodosin | Crystallization from ethyl acetate | 97.5% e.e. (from 85.0% e.e. crude) | newdrugapprovals.orgnewdrugapprovals.org |

| Crude Silodosin | Crystallization from ethyl acetate | 99.9% e.e. (from 98.5% e.e. crude) | google.comnewdrugapprovals.org |

Advantages and Limitations of Boc-Mediated Strategies versus Alternative Amine Protection Schemes in Silodosin Synthesis

The choice of the amine protecting group is a crucial element in the synthesis of Silodosin. The tert-Butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, particularly in peptide synthesis, due to its specific characteristics. masterorganicchemistry.comorganic-chemistry.orgnih.gov

Advantages of the Boc Group:

Stability: The Boc group is stable to a wide range of nucleophiles and basic conditions. organic-chemistry.org This allows for a broad scope of subsequent chemical transformations without affecting the protected amine.

Orthogonality: The Boc group is acid-labile, meaning it can be removed under acidic conditions. masterorganicchemistry.comorganic-chemistry.org This property allows for orthogonal protection strategies where other protecting groups, such as the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, can be used in the same molecule and selectively removed. organic-chemistry.orgbiosynth.com

Mild Cleavage: The removal of the Boc group is typically achieved with mild acids like trifluoroacetic acid (TFA). masterorganicchemistry.comcreative-peptides.com

Limitations of the Boc Group:

Strong Acid for Cleavage: While the cleavage conditions are considered mild, the use of strong acids like TFA may not be compatible with acid-sensitive functional groups elsewhere in the molecule. creative-peptides.com

Formation of Byproducts: The cleavage of the Boc group generates a tert-butyl cation, which can lead to side reactions by alkylating nucleophilic residues. Scavengers are often required to prevent these unwanted reactions. masterorganicchemistry.comorganic-chemistry.org

Alternative Amine Protecting Groups:

Other protecting groups have also been utilized in the synthesis of Silodosin and related compounds.

Benzyl (B1604629) (Bn) and Carbobenzyloxy (Cbz): The Cbz group, like Boc, is a carbamate-based protecting group. masterorganicchemistry.com Both Bn and Cbz groups can be removed by catalytic hydrogenation. masterorganicchemistry.com The Boc/Bn combination is considered quasi-orthogonal as both are acid-cleavable, but their removal can be achieved with acids of different strengths. biosynth.com

Trifluoroacetyl (Tfa): The Tfa group is an acyl-type protecting group that can be removed under mild basic conditions. creative-peptides.com However, it is prone to causing racemization during activation. creative-peptides.com

p-Toluenesulfonyl (Tos): This is a very stable protecting group that requires strong conditions like sodium in liquid ammonia (B1221849) for removal. creative-peptides.com

2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS): This is a more recent development, a thiol-labile protecting group that can be removed under nearly neutral conditions, offering an alternative to acid- or base-labile groups. nih.gov

Future Research Directions in N Tert Butyloxycarbonyl Silodosin Chemistry

Development of Greener and More Sustainable Synthetic Processes for its Preparation

A significant focus will be on improving the atom economy of the synthesis. primescholars.com Atom economy is a measure of how many atoms from the starting materials are incorporated into the final product. primescholars.com By redesigning synthetic routes to maximize atom economy, the generation of waste can be significantly reduced. primescholars.com

Another key area is the replacement of conventional organic solvents with more environmentally benign alternatives. Research is exploring the use of green solvents such as water, supercritical fluids, or bio-based solvents. nih.gov For instance, the use of water as a solvent for N-tert-butoxycarbonylation reactions has shown promise, offering an efficient and eco-friendly alternative to traditional methods. nih.gov Propylene carbonate is another green solvent that has been investigated as a replacement for more toxic solvents like dichloromethane (B109758) and DMF in peptide synthesis, a field with similar protection/deprotection steps. rsc.org

Furthermore, the development of solvent-free reaction conditions is a major goal. derpharmachemica.comelsevierpure.com Performing reactions without a solvent can reduce waste, simplify purification processes, and lower costs. derpharmachemica.com

The principles of green chemistry also encourage the use of catalysts over stoichiometric reagents. Future research will likely focus on developing catalytic methods for the preparation of Boc-Silodosin that are highly efficient and can be easily recovered and reused.

Exploration of Novel Catalytic Methods for Highly Efficient and Selective Boc-Protection and Deprotection

The introduction and removal of the tert-Butyloxycarbonyl (Boc) protecting group are critical steps in the synthesis of Silodosin (B1681671). mcours.net Traditional methods for Boc-protection often involve the use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base, while deprotection typically requires strong acidic conditions. nih.govmcours.net These methods can suffer from drawbacks such as the use of harsh reagents and the potential for side reactions. derpharmachemica.com

Future research is focused on the exploration of novel catalytic methods to improve the efficiency and selectivity of these transformations. The use of solid acid catalysts, such as Amberlite-IR 120, has been shown to be effective for the N-Boc protection of amines under solvent-free conditions, offering advantages like easy separation and reusability of the catalyst. derpharmachemica.com Other research has demonstrated the use of picric acid as an efficient Brønsted acid catalyst for this purpose under solvent-free conditions. elsevierpure.com

For Boc-deprotection, research into milder and more selective methods is ongoing. While traditional methods use strong acids like trifluoroacetic acid (TFA), alternative approaches are being investigated to avoid the harshness of these reagents. mcours.net

A particularly promising area is the application of biocatalysis . nih.govmdpi.com Enzymes offer unparalleled selectivity and can operate under mild reaction conditions, potentially simplifying the protection and deprotection steps. nih.govmdpi.com The development of engineered enzymes, such as transaminases and reductive aminases, could offer highly specific and efficient routes for the synthesis of the chiral amine precursor to Silodosin, potentially impacting the strategy for Boc-protection. nih.govyoutube.comacs.org

Table 1: Comparison of Catalytic Methods for Boc-Protection

| Catalyst Type | Example | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous Acid | Picric Acid | High efficiency, mild conditions | Difficult to separate from reaction mixture |

| Heterogeneous Acid | Amberlite-IR 120 | Easy separation, reusable, solvent-free conditions possible | May have lower activity than homogeneous catalysts |

| Biocatalyst | Engineered Transaminase | High selectivity, mild conditions, environmentally friendly | May require specific reaction conditions (pH, temp), enzyme development can be time-consuming |

Investigation of N-tert-Butyloxycarbonyl Silodosin as a Precursor in the Synthesis of New Chemical Entities with Targeted Pharmacological Profiles

Beyond its role as an intermediate in Silodosin synthesis, this compound holds potential as a valuable precursor for the synthesis of new chemical entities (NCEs) . The core structure of Silodosin can be chemically modified to explore new pharmacological activities.

By using Boc-Silodosin as a starting point, researchers can selectively modify other parts of the molecule to create a library of analogs. This approach, known as scaffold hopping or lead diversification , is a common strategy in drug discovery to identify compounds with improved potency, selectivity, or pharmacokinetic properties.

For example, the indoline (B122111) core of Silodosin could be further functionalized, or the side chain could be altered. The Boc-protecting group allows for these modifications to be carried out without interfering with the secondary amine, which is crucial for the final deprotection and formation of the desired product.

The synthesis of such analogs could lead to the discovery of new compounds with different pharmacological profiles, potentially targeting other receptors or exhibiting novel therapeutic effects. This line of research transforms Boc-Silodosin from a simple intermediate into a versatile building block for drug discovery.

Advanced Characterization Techniques for In-Process Monitoring and Quality Control of Boc-Protected Intermediates

Ensuring the purity and quality of pharmaceutical intermediates like this compound is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). newdrugapprovals.org Future research will focus on the implementation of advanced characterization techniques for in-process monitoring and quality control.

Process Analytical Technology (PAT) is a key area of development. PAT involves the use of real-time analytical techniques to monitor and control manufacturing processes. For the synthesis of Boc-Silodosin, this could involve the use of in-line spectroscopic methods, such as:

Near-Infrared (NIR) Spectroscopy: To monitor the progress of the Boc-protection reaction and ensure its completion.

Raman Spectroscopy: To provide detailed information about the molecular structure and composition of the reaction mixture in real-time.

High-Performance Liquid Chromatography (HPLC): While traditionally an offline technique, advances in rapid HPLC methods allow for near real-time monitoring of reaction kinetics and impurity profiles. unimi.it

These advanced analytical techniques can provide a deeper understanding of the reaction mechanism and help to identify and control critical process parameters. This leads to improved process robustness, higher yields, and consistent product quality. Furthermore, the development of more sensitive methods for detecting and quantifying impurities is crucial for ensuring the final purity of Silodosin. newdrugapprovals.org

Table 2: Advanced Analytical Techniques for In-Process Monitoring

| Technique | Information Provided | Advantages for Boc-Silodosin Synthesis |

|---|---|---|

| Near-Infrared (NIR) Spectroscopy | Concentration of reactants and products | Non-destructive, real-time monitoring, can be used with fiber optic probes |

| Raman Spectroscopy | Molecular structure, reaction kinetics | High specificity, can be used in aqueous and non-aqueous solutions |

| Rapid High-Performance Liquid Chromatography (HPLC) | Purity, impurity profile, reaction conversion | High sensitivity and resolution for complex mixtures |

Q & A

Q. How can researchers reconcile discrepancies in Silodosin’s impact on residual urine volume across trials?

- Methodology : Apply meta-analysis to harmonize measurement protocols (e.g., ultrasound vs. catheterization). One study reported a mean reduction from 55.0 mL to 37.8 mL (P<0.0001) , while others show smaller effects. Use standardized data collection tools (e.g., IPSS questionnaires) and adjust for baseline severity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.